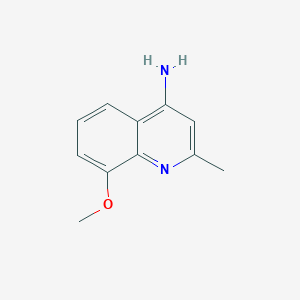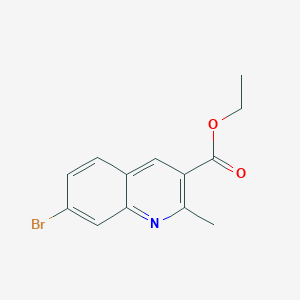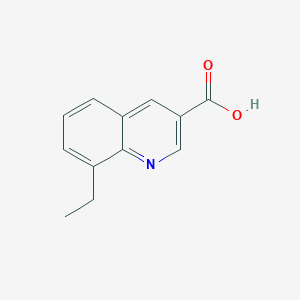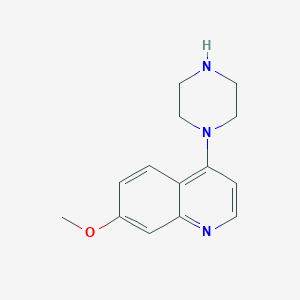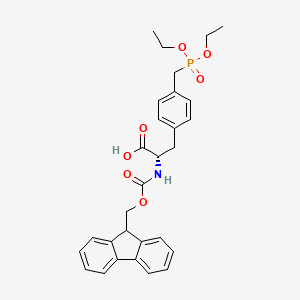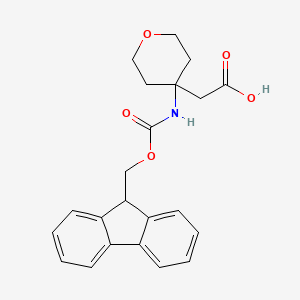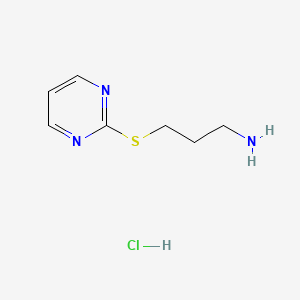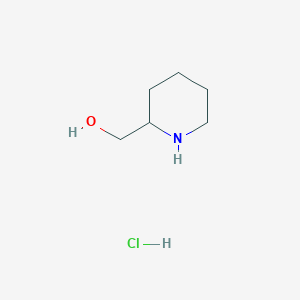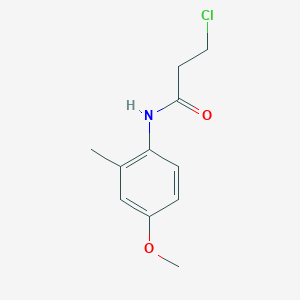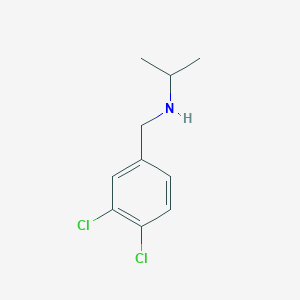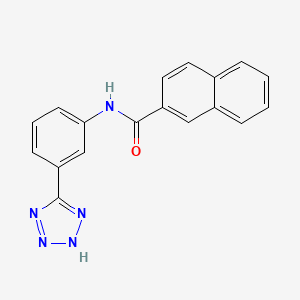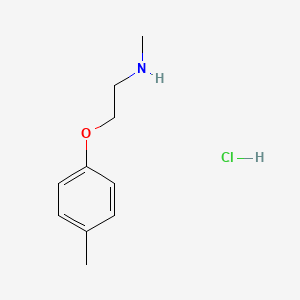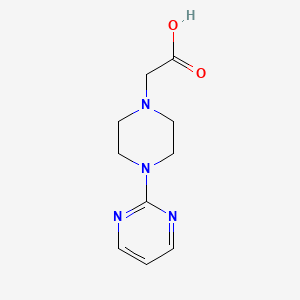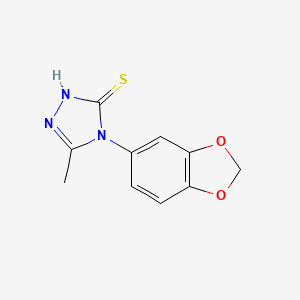
4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol” is a complex organic molecule that contains several functional groups. It has a 1,2,4-triazole ring, which is a type of heterocyclic compound. The molecule also contains a 1,3-benzodioxol-5-yl group, which is a type of aromatic ether .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring and the 1,3-benzodioxol-5-yl group would contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The 1,2,4-triazole ring and the 1,3-benzodioxol-5-yl group could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties, such as boiling point and density, could be predicted using computational methods .Scientific Research Applications
Antimicrobial and Antitubercular Activities
The compound 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol has been studied for its antimicrobial and antitubercular properties. In a study by Dave, Purohit, Akbari, and Joshi (2007), derivatives of 1,2,4-triazole demonstrated significant antimicrobial and antitubercular activities, highlighting its potential in pharmaceutical applications against infectious diseases (Dave et al., 2007).
Corrosion Inhibition
Research by Yadav, Behera, Kumar, and Sinha (2013) explored the use of benzimidazole derivatives, including 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol, as corrosion inhibitors for mild steel in acidic environments. This study indicates its potential in industrial applications, particularly in protecting metals from corrosion (Yadav et al., 2013).
Physicochemical Properties
A study by Kravchenko, Panasenko, and Knysh (2018) focused on the synthesis and investigation of the physicochemical properties of 1,2,4-triazole derivatives. This research provides valuable insights into the characteristics of these compounds, which is essential for developing new chemical entities with predicted biological activity (Kravchenko et al., 2018).
Insecticidal Activity
The insecticidal potential of tetrazole-linked triazole derivatives, including 4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol, was investigated by Maddila, Pagadala, and Jonnalagadda (2015). Their research demonstrates the efficacy of these compounds against certain pests, suggesting its use in agricultural pest control (Maddila et al., 2015).
Antioxidant and Analgesic Activities
Karrouchi, Chemlal, Taoufik, Cherrah, Radi, El Abbes Faouzi, and Ansar (2016) synthesized Schiff bases of 4-amino-1,2,4-triazole derivatives and evaluated their antioxidant and analgesic activities. This research opens up possibilities for the compound's use in treating pain and oxidative stress-related conditions (Karrouchi et al., 2016).
Safety And Hazards
properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S/c1-6-11-12-10(16)13(6)7-2-3-8-9(4-7)15-5-14-8/h2-4H,5H2,1H3,(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNGMUDYJBIRJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)N1C2=CC3=C(C=C2)OCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-benzodioxol-5-yl)-5-methyl-4H-1,2,4-triazole-3-thiol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

